![molecular formula C23H14F6N2OS B2742489 2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine CAS No. 477862-24-1](/img/structure/B2742489.png)
2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with a thienyl group and a phenyl group that is further substituted with a 3,5-bis(trifluoromethyl)benzyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction, where a thienyl boronic acid or ester reacts with a halogenated pyrimidine in the presence of a palladium catalyst and a base.
Attachment of the 3,5-Bis(trifluoromethyl)benzyl Ether: This step involves the nucleophilic substitution of a 4-hydroxyphenylpyrimidine derivative with 3,5-bis(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thienyl group, potentially leading to dihydropyrimidine or dihydrothienyl derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation, making them potential candidates for drug discovery and development.
Medicine
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism by which 2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance binding affinity and metabolic stability, while the thienyl and pyrimidine moieties can interact with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-{[3,5-Bis(trifluoromethyl)phenyl]oxy}phenyl)-4-(2-thienyl)pyrimidine: A closely related compound with similar structural features but different substitution patterns.
4-(2-Thienyl)-2-phenylpyrimidine: Lacks the trifluoromethyl groups, which can significantly alter its chemical and biological properties.
3,5-Bis(trifluoromethyl)benzyl derivatives: Compounds with similar trifluoromethyl substitution but different core structures.
Uniqueness
The presence of both the 3,5-bis(trifluoromethyl)benzyl ether and the thienyl group in the same molecule is relatively unique, providing a combination of electronic and steric effects that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological spaces.
Properties
IUPAC Name |
2-[4-[[3,5-bis(trifluoromethyl)phenyl]methoxy]phenyl]-4-thiophen-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F6N2OS/c24-22(25,26)16-10-14(11-17(12-16)23(27,28)29)13-32-18-5-3-15(4-6-18)21-30-8-7-19(31-21)20-2-1-9-33-20/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZCRRWNOSGHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
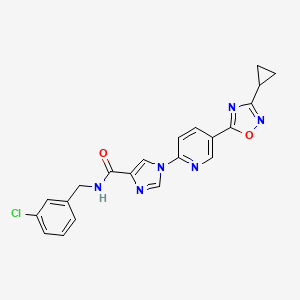
![N-[(2-chlorophenyl)methyl]-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2742408.png)
![N-(2-ethyl-6-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2742409.png)
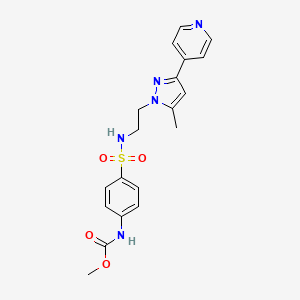
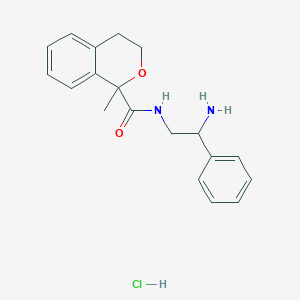
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2742413.png)
![2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B2742414.png)
![1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2742415.png)
![4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B2742417.png)
![1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]-4-hydroxypiperidine-4-carboxamide](/img/structure/B2742419.png)
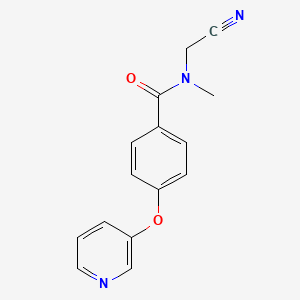
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742424.png)
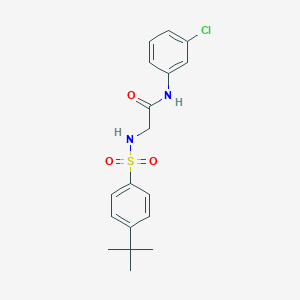
![N-(4-bromophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2742429.png)
